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  • Product: 2-(Methylamino)-3-phenylpropan-1-ol
  • CAS: 91251-73-9

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Applications of 2-(Methylamino)-3-phenylpropan-1-ol Enantiomers: A Comprehensive Technical Guide

Introduction & Structural Elucidation 2-(Methylamino)-3-phenylpropan-1-ol, widely known in synthetic chemistry as N-methylphenylalaninol , is a highly versatile chiral amino alcohol. Derived from the natural amino acid p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Elucidation

2-(Methylamino)-3-phenylpropan-1-ol, widely known in synthetic chemistry as N-methylphenylalaninol , is a highly versatile chiral amino alcohol. Derived from the natural amino acid phenylalanine, it exists primarily as two enantiomers: the (S)-enantiomer (N-methyl-L-phenylalaninol) and the (R)-enantiomer (N-methyl-D-phenylalaninol)[1]. In modern organic synthesis and drug development, enantiomerically pure N-methylphenylalaninol serves as a critical building block, particularly in the design of rigid chiral auxiliaries and asymmetric catalysts[2].

Physicochemical Profiling

Understanding the physicochemical properties of N-methylphenylalaninol is paramount for optimizing reaction conditions, particularly in phase-transfer catalysis, extraction, and purification workflows. Table 1 summarizes the core quantitative data of the (S)-enantiomer[1],[3].

Table 1: Physicochemical Properties of (S)-2-(Methylamino)-3-phenylpropan-1-ol

PropertyValue
IUPAC Name (2S)-2-(methylamino)-3-phenylpropan-1-ol
Common Synonyms N-methyl-L-phenylalaninol; (S)-2-methylamino-3-phenyl-1-propanol
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Physical State Solid (White to off-white crystalline powder)
Melting Point 68–70 °C
Boiling Point 294.9 ± 20.0 °C (Predicted)
Density 1.020 ± 0.06 g/cm³
pKa ~14.75 (Hydroxyl), ~10.0 (Secondary Amine)
Optical Rotation [α]D -23.4° (c=1, EtOH)

Mechanistic Synthesis Pathways

The synthesis of enantiopure (S)-2-(methylamino)-3-phenylpropan-1-ol is typically achieved via the global reduction of an N-formylated ester derivative of L-phenylalanine[4]. This route is favored because it preserves the stereochemical integrity of the chiral center while efficiently installing both the primary alcohol and the N-methyl group in a single, high-yielding step.

SynthesisWorkflow A L-Phenylalanine (Starting Material) B L-Phenylalanine Methyl Ester A->B SOCl2, MeOH 0°C to RT C N-Methylformyl-L- phenylalanine Methyl Ester B->C Formylation & N-Alkylation D N-Methyl-L- phenylalaninol C->D LiAlH4, THF Reflux 5h

Figure 1: Step-by-step synthetic workflow for N-methyl-L-phenylalaninol.

Step-by-Step Methodology: Synthesis of (S)-2-(Methylamino)-3-phenylpropan-1-ol

Rationale & Causality: The protocol leverages lithium aluminum hydride (LiAlH4) to simultaneously reduce the ester to a primary alcohol and the N-formyl group to an N-methyl group. The use of anhydrous tetrahydrofuran (THF) ensures the solubility of the hydride and the substrate, while strict temperature control prevents racemization[4].

  • Esterification:

    • Suspend L-phenylalanine (1.0 eq) in anhydrous methanol at 0 °C.

    • Slowly add thionyl chloride (SOCl2, 1.5 eq) dropwise. Causality: The dropwise addition at 0 °C controls the exothermic generation of HCl, preventing thermal degradation of the substrate and preserving the chiral center[4].

    • Stir for 24 hours at room temperature, then concentrate under reduced pressure to yield L-phenylalanine methyl ester hydrochloride.

  • N-Formylation:

    • Convert the ester to N-methylformyl-L-phenylalanine methyl ester using standard formylation (formic acid/acetic anhydride) followed by N-alkylation techniques[4].

  • Global Reduction:

    • Under an inert argon atmosphere, suspend LiAlH4 (4.0 eq) in dry THF.

    • Heat the suspension to 50 °C and add a solution of N-methylformyl-L-phenylalanine methyl ester (1.0 eq) in dry THF dropwise. Causality: Dropwise addition regulates the vigorous, exothermic evolution of hydrogen gas, preventing reaction runaway[4].

    • Reflux the mixture for 5 hours to drive the dual reduction to completion.

  • Quenching and Workup (Self-Validating Fieser Method):

    • Cool the reaction strictly to 0 °C.

    • Quench by sequentially adding mL of water, mL of 15% NaOH, and mL of water (where is the grams of LiAlH4 used). Causality: This precise sequence forces the aluminum byproducts to precipitate as a granular, easily filterable white solid, avoiding the formation of unmanageable emulsions[4].

    • Filter through a Celite pad, wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Validation:

    • Verify the product via 1H NMR (confirming the N-CH3 singlet at ~2.4 ppm and the loss of the formyl proton)[4].

    • Confirm enantiomeric purity by measuring the optical rotation ([α]D ≈ -23.4° in EtOH).

Applications in Asymmetric Synthesis

One of the most prominent applications of N-methylphenylalaninol is its conversion into chiral 1,3-oxazolidin-2-ones. These oxazolidinones act as powerful chiral auxiliaries, providing immense stereocontrol in asymmetric Diels-Alder cycloadditions, aldol condensations, and alkylation reactions[2],[5].

ChiralAuxiliary A N-Methylphenylalaninol (Chiral Precursor) B Cyclization Reaction (Phosgene/DMAP) A->B Base, DCM, 0°C C 1,3-Oxazolidin-2-one (Chiral Auxiliary) B->C -HCl D Asymmetric Synthesis (Diels-Alder / Aldol) C->D Stereocontrol

Figure 2: Conversion of N-methylphenylalaninol into a chiral auxiliary.

Mechanism of Stereocontrol: When N-methylphenylalaninol is cyclized using phosgene or triphosgene in the presence of a base (e.g., DMAP), it forms a rigid 1,3-oxazolidin-2-one ring. The steric bulk of the benzyl group (derived from the original phenyl ring) effectively blocks one face of the molecule. When attached to a substrate (such as a dienophile in a Diels-Alder reaction), this steric shielding forces the incoming reagent to attack from the less hindered face, resulting in exceptionally high diastereoselectivity[2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10888274, (S)-2-(Methylamino)-3-phenylpropan-1-ol". PubChem. URL:[Link]

  • Adams, H., Bawa, R. A., & Jones, S. "N-Alkyl oxazolidines as stereocontrol elements in asymmetric Diels-Alder cycloadditions of 9-substituted anthracene derivatives". Organic & Biomolecular Chemistry, 4(22), 4206-4213 (2006). URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Methylamino)-3-phenylpropan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the infrared (IR) absorption bands for the molecule 2-(Methylamino)-3-phenylprop...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) absorption bands for the molecule 2-(Methylamino)-3-phenylpropan-1-ol. As a molecule incorporating a primary alcohol, a secondary amine, and a monosubstituted phenyl ring, its IR spectrum presents a rich landscape of characteristic vibrational modes. This document offers a detailed interpretation of the expected spectral features, grounded in the fundamental principles of molecular vibrations. It serves as an essential reference for scientists engaged in the synthesis, identification, and quality control of this compound and its derivatives, providing both theoretical understanding and practical experimental guidance.

Molecular Structure and Key Vibrational Units

2-(Methylamino)-3-phenylpropan-1-ol (C₁₀H₁₅NO) is a chiral amino alcohol.[1] Its structure is characterized by several distinct functional groups, each giving rise to specific and identifiable absorption bands in the infrared spectrum. Understanding these constituent parts is the prerequisite for a successful spectral interpretation.

  • Primary Alcohol (-CH₂OH): This group is defined by the hydroxyl (-OH) and the carbon-oxygen (C-O) single bonds.

  • Secondary Amine (-NH(CH₃)): This functional group features a nitrogen-hydrogen (N-H) bond and carbon-nitrogen (C-N) bonds.

  • Monosubstituted Phenyl Ring (C₆H₅-): The aromatic ring contributes characteristic C-H and C=C bond vibrations.

  • Aliphatic Backbone (sp³ C-H): The saturated carbon framework of the molecule produces standard aliphatic C-H stretching and bending signals.

A thorough analysis of the IR spectrum allows for the confirmation of the presence and integrity of each of these functional groups.

Foundational Principles of Infrared Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs IR radiation, it transitions to a higher vibrational energy state. This absorption only occurs when the frequency of the incoming radiation matches the natural vibrational frequency of a specific molecular bond or functional group, and this vibration results in a change in the molecule's dipole moment. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where each absorption band corresponds to a specific molecular vibration (e.g., stretching, bending, wagging).

Detailed Analysis of Expected Absorption Bands

The IR spectrum of 2-(Methylamino)-3-phenylpropan-1-ol can be deconstructed by examining the characteristic regions for each of its functional groups.

Hydroxyl Group (-OH) Vibrations
  • O-H Stretching: The most prominent feature of an alcohol is the O-H stretching band. In a condensed phase (liquid or solid), extensive intermolecular hydrogen bonding occurs. This weakens the O-H bond and creates a wide range of bond environments, resulting in a very intense and characteristically broad absorption band in the 3500-3200 cm⁻¹ region.[2][3] The breadth of this peak is a hallmark of hydrogen bonding and can distinguish it from other absorptions in this region.[4]

  • C-O Stretching: The stretching vibration of the C-O bond in a primary alcohol gives rise to a strong absorption band in the 1075-1000 cm⁻¹ range.[5] This peak is often one of the strongest in the fingerprint region of the spectrum.

Secondary Amine (-NH) Vibrations
  • N-H Stretching: A secondary amine (R₂NH) possesses a single N-H bond and therefore exhibits a single N-H stretching band.[6] This absorption is typically found between 3350-3310 cm⁻¹ .[7][8] Compared to the O-H stretch, the N-H stretch is notably weaker and sharper because hydrogen bonding in amines is generally less extensive than in alcohols.[7][8] This band may sometimes appear as a shoulder on the much broader O-H absorption.

  • N-H Bending (Wag): Secondary amines also display an N-H "wag," an out-of-plane bending vibration, which is a strong and broad band located in the 910-665 cm⁻¹ region.[7] For many secondary amines, this band appears between 750 and 700 cm⁻¹.[6]

  • C-N Stretching: The stretching of the C-N bond in aliphatic amines results in medium to weak absorptions within the 1250-1020 cm⁻¹ region.[7][8] This band can sometimes overlap with other absorptions in the complex fingerprint region.

Phenyl Group (C₆H₅-) Vibrations
  • Aromatic C-H Stretching: The stretching of C-H bonds where the carbon is part of the aromatic ring occurs at higher frequencies than for aliphatic C-H bonds. These are typically weak to medium bands appearing just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.[9]

  • C=C Ring Stretching (Skeletal Vibrations): The conjugated double bonds within the benzene ring give rise to a series of characteristic "skeletal" stretching bands. These typically appear as two or three absorptions of variable intensity in the 1620-1450 cm⁻¹ region.[9] Common bands are observed near 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-H Out-of-Plane (OOP) Bending: These are highly intense and structurally diagnostic absorptions found in the 900-675 cm⁻¹ region.[9] The exact position of these bands is highly indicative of the substitution pattern on the benzene ring. For a monosubstituted ring, two strong bands are expected: one near 770-730 cm⁻¹ and another near 710-690 cm⁻¹ .[10] The presence of these two bands provides strong evidence for the monosubstituted phenyl group.

Aliphatic (sp³ C-H) Vibrations
  • C-H Stretching: The stretching vibrations for C-H bonds on the saturated carbon backbone (the propyl chain and the methyl group) occur just below 3000 cm⁻¹. Expect strong, sharp absorptions in the 2960-2850 cm⁻¹ region.[11]

Summary of Expected Absorption Bands

The following table consolidates the expected IR absorption bands for 2-(Methylamino)-3-phenylpropan-1-ol, providing a quick reference for spectral analysis.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected IntensityNotes
3500 - 3200Alcohol (-OH)O-H StretchStrong, Very BroadBroadness is due to extensive hydrogen bonding.[2][3]
3350 - 3310Secondary Amine (-NH)N-H StretchWeak to Medium, SharpSharper and weaker than the O-H stretch.[6][7]
3100 - 3000Phenyl RingAromatic C-H StretchWeak to MediumAppears just to the left of the 3000 cm⁻¹ mark.[9]
2960 - 2850Aliphatic C-HC-H StretchStrongFrom the CH, CH₂, and CH₃ groups.[11]
1620 - 1450Phenyl RingC=C Ring StretchMedium to WeakSeries of bands characteristic of the aromatic ring.[9]
1250 - 1020Aliphatic AmineC-N StretchMedium to WeakMay overlap with other fingerprint region bands.[7]
1075 - 1000Primary AlcoholC-O StretchStrongDiagnostic for the primary alcohol structure.[5]
910 - 665Secondary Amine (-NH)N-H WagStrong, BroadOut-of-plane bending vibration.[7]
770 - 730 & 710 - 690Phenyl RingC-H Out-of-Plane BendStrongTwo distinct bands confirm monosubstitution.[10]

Experimental Protocol: Acquiring the IR Spectrum

Rationale for Sample Preparation

High-quality, interpretable spectra are contingent upon proper sample preparation. For a solid sample like 2-(Methylamino)-3-phenylpropan-1-ol, the primary goal is to minimize the scattering of infrared light, which can distort band shapes and baselines.[12] The two most common methods are the Potassium Bromide (KBr) pellet and the Nujol mull.

  • KBr Pellet Method: This technique involves finely grinding the sample and mixing it with spectroscopic-grade KBr powder. The mixture is then pressed under high pressure to form a transparent pellet. KBr is used because it is transparent in the mid-IR range (4000–400 cm⁻¹), providing a spectrum free from matrix interference.[12] This method is often preferred for obtaining a complete and high-resolution spectrum.

  • Nujol Mull Method: In this method, the solid sample is ground to a fine paste with a mulling agent, typically mineral oil (Nujol). This paste is then spread between two salt plates (e.g., KBr or NaCl). While faster, this method introduces interfering C-H stretching and bending bands from the mineral oil itself, which can obscure sample signals in those regions.[12]

For a comprehensive and interference-free analysis, the KBr pellet method is the recommended protocol.

Step-by-Step Protocol (KBr Pellet Method)
  • Drying: Gently dry the spectroscopic grade KBr powder at ~110°C for 2-3 hours to remove any adsorbed moisture, which can cause broad O-H bands in the spectrum. Store the dried KBr in a desiccator.[12][13]

  • Sample Grinding: In an agate mortar and pestle, place approximately 1-2 mg of the 2-(Methylamino)-3-phenylpropan-1-ol sample. Grind the sample thoroughly until it becomes a very fine, uniform powder. The particle size should ideally be less than 2 microns to minimize light scattering.[12]

  • Mixing: Add ~150-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous.[14]

  • Die Loading: Transfer the homogenous powder mixture into the pellet-forming die. Distribute the powder evenly on the surface of the die anvil to ensure a uniform pellet.

  • Pressing the Pellet: Place the die into a hydraulic press. Connect a vacuum line to the die to remove trapped air, which can lead to cloudy pellets. Apply a pressure of 8-10 tons for several minutes.[12]

  • Pellet Inspection: Carefully release the pressure and disassemble the die. A high-quality pellet should be thin and transparent or translucent.

  • Spectral Acquisition: Place the pellet into the spectrometer's sample holder. Acquire a background spectrum of the empty sample chamber first. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis FTIR Analysis Dry Dry KBr Powder (~110°C, 2-3h) Mix Add ~200 mg KBr & Mix Thoroughly Dry->Mix Grind Grind 1-2 mg Sample (Agate Mortar) Grind->Mix Load Load Mixture into Pellet Die Mix->Load Press Apply 8-10 Tons Pressure with Vacuum Load->Press Inspect Inspect for Transparency Press->Inspect Background Acquire Background Spectrum Inspect->Background Sample Acquire Sample Spectrum Background->Sample Result Generate Final IR Spectrum Sample->Result

Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.

Interpreting the Spectrum: A Holistic Approach

A successful interpretation relies on synthesizing the information from all spectral regions. For 2-(Methylamino)-3-phenylpropan-1-ol, the key is to identify the signature peaks for each of the three main functional groups. The presence of a very broad band centered around 3300-3400 cm⁻¹, a sharp N-H peak on its shoulder, strong aliphatic C-H peaks below 3000 cm⁻¹, and the distinct pair of strong C-H bending peaks between 770-690 cm⁻¹ would collectively provide powerful evidence for the correct chemical structure.

G cluster_mol 2-(Methylamino)-3-phenylpropan-1-ol cluster_spec Expected IR Absorption Regions (cm⁻¹) mol -OH (Alcohol) -NH- (Sec. Amine) C₆H₅- (Phenyl) C-H (Aliphatic) spec 3500-3200 (Broad O-H) 3350-3310 (Sharp N-H) 1620-1450 & 770-690 (Aromatic) 2960-2850 (Saturated) mol:f1->spec:p1 mol:f2->spec:p2 mol:f3->spec:p3 mol:f4->spec:p4

Caption: Relationship between functional groups and their IR spectral regions.

References

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]

  • Smith, B. C. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. 2019. Available from: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Alcohols. Available from: [Link]

  • Stewart, J. E. Vibrational Spectra of Primary and Secondary Aliphatic Amines. AIP Publishing. Available from: [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. 2024. Available from: [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. Available from: [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. 2024. Available from: [Link]

  • Northern Illinois University Department of Chemistry and Biochemistry. FT‐IR Sample Preparation. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. 2024. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. C2H6O CH3CH2OH infrared spectrum of ethanol. 2025. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10888274, (S)-2-(Methylamino)-3-phenylpropan-1-ol. Available from: [Link]

  • Smith, B. C. Alcohols—The Rest of the Story. Spectroscopy Online. 2017. Available from: [Link]

  • Shimadzu Scientific Korea. Measurement Methods for Powder Samples. Available from: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY (Aromatic Compounds Section). Available from: [Link]

  • Smith, B. C. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. 2016. Available from: [Link]

Sources

Foundational

The Strategic Utility of N-Methylphenylalaninol Derivatives: A Comprehensive Technical Guide

Executive Summary The discovery and application of chiral β -amino alcohols have fundamentally reshaped both asymmetric catalysis and medicinal chemistry. Among these, N-methylphenylalaninol (and its derivatives) stands...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and application of chiral β -amino alcohols have fundamentally reshaped both asymmetric catalysis and medicinal chemistry. Among these, N-methylphenylalaninol (and its derivatives) stands out as a privileged scaffold. Derived from the natural amino acid phenylalanine, this compound offers a unique combination of steric bulk, hydrogen-bonding capability, and conformational rigidity. This whitepaper synthesizes the current literature, detailing the mechanistic rationale behind its synthesis, its role as a chiral auxiliary, and its integration into advanced pharmacophores.

Chemical Context and Structural Significance

N-Methylphenylalaninol (CAS No. 84773-29-5), specifically the (S)-enantiomer (N-Methyl-L-phenylalaninol), is a chiral β -amino alcohol characterized by a secondary amine and a primary hydroxyl group[1]. The presence of the N-methyl group is the critical structural differentiator from its precursor, phenylalaninol.

In medicinal chemistry, N-methylation of the peptide backbone is a proven strategy to restrict dihedral angles ( ϕ and ψ ), thereby stabilizing specific secondary structures (such as β -turns) and drastically increasing resistance to proteolytic cleavage[2]. In asymmetric synthesis, the N-methyl group provides essential steric shielding, directing the facial approach of reagents when the molecule is employed as a chiral auxiliary or ligand[3].

Table 1: Physicochemical Profile of N-Methyl-L-phenylalaninol
PropertyValue / Description
CAS Number 84773-29-5[1]
Molecular Formula C10H15NO[1]
Molecular Weight 165.23 g/mol [1]
Melting Point 68–70 °C[1]
Predicted Boiling Point 294.9 ± 20.0 °C[1]
pKa 14.75 ± 0.10[1]

De Novo Synthesis: Mechanistic Rationale and Protocol

The synthesis of N-methylphenylalaninol from L-phenylalanine requires a carefully orchestrated sequence of protections and reductions to prevent epimerization at the chiral α -carbon. The most robust pathway involves the esterification of the amino acid, followed by N-formylation, and a global reduction[3].

Causality in Experimental Design

The critical step in this workflow is the global reduction using Lithium Aluminum Hydride ( LiAlH4​ ). The choice of LiAlH4​ over milder reducing agents (such as NaBH4​ ) is dictated by the thermodynamic stability of the intermediates. LiAlH4​ provides the immense hydride-donating power required to simultaneously reduce the ester to a primary alcohol and the formyl group to an N-methyl group in a single pot[3]. This tandem reduction is highly efficient and prevents the need for step-wise deprotection, minimizing the risk of racemization.

Synthesis A L-Phenylalanine B L-Phenylalanine Methyl Ester HCl A->B SOCl2, MeOH 0 °C to RT C N-Formyl-L-Phenylalanine Methyl Ester B->C Formylation (HCOOH / Ac2O) D N-Methyl-L-Phenylalaninol C->D LiAlH4, THF Reflux 5h

Figure 1: Stepwise synthetic pathway from L-Phenylalanine to N-Methyl-L-Phenylalaninol.

Self-Validating Experimental Protocol: Global Reduction

Adapted from Adams et al. for the preparation of N-Methylphenylalaninol[3].

Reagents & Equipment:

  • N-methylformyl-L-phenylalanine methyl ester (5.02 g, 21.2 mmol)

  • Lithium Aluminum Hydride ( LiAlH4​ ) (3.22 g, 84.8 mmol, 4.0 eq)

  • Dry Tetrahydrofuran (THF) (200 mL total)

  • Aqueous NaOH (1 M, 20 mL)

  • Oven-dried glassware, inert atmosphere ( N2​ or Ar).

Step-by-Step Methodology:

  • Preparation of Hydride Suspension: Suspend LiAlH4​ (3.22 g) in dry THF (150 mL) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere. Heat the suspension to 50 °C.

  • Substrate Addition: Dissolve N-methylformyl-L-phenylalanine methyl ester (5.02 g) in dry THF (50 mL). Add this solution dropwise to the warm LiAlH4​ suspension to control the exothermic evolution of hydrogen gas.

  • Reflux: Elevate the temperature and reflux the reaction mixture for exactly 5 hours to ensure complete dual-reduction[3].

  • Quenching (Fieser Method Variation): Cool the reaction gradually to 0 °C using an ice bath. Slowly and cautiously add 20 mL of 1 M aqueous NaOH. This specific quenching method aggregates the aluminum salts into a granular, easily filterable precipitate rather than a gelatinous emulsion.

  • Maturation: Heat the quenched mixture at reflux for an additional 2 hours. This step is a self-validating checkpoint; it breaks down any remaining aluminum complexes, ensuring maximum release of the product into the organic phase[3].

  • Isolation: Cool to room temperature and filter the mixture through a pad of Celite. Wash the organic layer with brine (3 × 15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: The process should yield a white solid (~3.13 g, 90% yield). Immediate validation is achieved by checking the melting point (target: 68-70 °C)[1].

Applications in Asymmetric Catalysis

N-methylphenylalaninol is a cornerstone in the design of chiral auxiliaries, particularly N-alkyl oxazolidines .

In asymmetric Diels-Alder cycloadditions, stereocontrol is paramount. When N-methylphenylalaninol is condensed with aldehydes to form oxazolidines, the resulting heterocycle acts as a rigid steric shield. For instance, in the cycloaddition of 9-substituted anthracene derivatives, the benzyl group (derived from the original phenylalanine side chain) and the N-methyl group project into specific quadrants of the molecular environment[3][4]. This steric bulk effectively blocks one face of the attached dienophile, forcing the incoming diene to attack from the less hindered face, thereby yielding high enantiomeric and diastereomeric excesses.

Medicinal Chemistry and Pharmacological Applications

Beyond catalysis, the N-methylphenylalaninol scaffold is highly prized in drug discovery for its ability to modulate pharmacokinetics and target binding.

Peptidomimetics: The Case of Syndyphalin SD-25

Syndyphalin SD-25 (CID 15942737) is a potent, systemically active synthetic opioid peptide[2]. Its IUPAC name highlights the incorporation of the N-methylphenylalaninol moiety: L-tyrosyl-S-oxo-D-methionyl-glycyl-N-methyl-L-phenylalaninol [2].

Mechanistic Rationale: Native opioid peptides (like enkephalins) are rapidly degraded by endogenous carboxypeptidases, rendering them useless for systemic administration. By replacing the C-terminal amino acid with N-methyl-L-phenylalaninol, researchers achieved two critical outcomes:

  • Enzymatic Resistance: The reduction of the C-terminal carboxylic acid to an alcohol, combined with N-methylation, completely abolishes the recognition site for carboxypeptidases.

  • BBB Penetration: The removal of the charged carboxylate and the addition of the lipophilic methyl group significantly increase the molecule's overall lipophilicity, allowing Syndyphalin SD-25 to cross the blood-brain barrier effectively.

NO-Releasing Prodrugs

Recent innovations have utilized N-methylamino alcohols, including N-methyl-L-phenylalaninol, as structural linkers for Nitric Oxide (NO)-releasing nonoate anti-cancer agents[5]. In the development of advanced COX-2 inhibitors, conjugation with an NO-donor via an N-methylphenylalaninol linker helps mitigate the severe cardiovascular toxicities typically associated with COX-2 inhibition (e.g., hypertension and thrombosis) by leveraging the vasodilatory properties of NO[5].

Applications Core N-Methylphenylalaninol Cat Asymmetric Synthesis Core->Cat Med Medicinal Chemistry Core->Med Oxaz Chiral Oxazolidines (Diels-Alder Auxiliaries) Cat->Oxaz Lig Chiral Ligands (Ketone Reduction) Cat->Lig Pept Peptidomimetics (Syndyphalin SD-25) Med->Pept Prod NO-Releasing Prodrugs (COX-2 Inhibitors) Med->Prod

Figure 2: Divergent applications of N-Methylphenylalaninol in chemical sciences.

Conclusion

N-methylphenylalaninol derivatives represent a masterclass in rational chemical design. Whether acting as a transient stereocontrol element in complex cycloadditions or serving as a permanent, stabilizing pharmacophore in neuroactive peptides, the precise spatial arrangement of its benzyl, hydroxyl, and N-methyl groups provides unparalleled utility. For drug development professionals and synthetic chemists, mastering the synthesis and integration of this chiral building block remains a highly valuable capability.

References

  • NextSDS. N-Methyl-L-phenylalaninol — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 15942737, Syndyphalin SD-25. Retrieved from[Link]

  • Adams, H., Bawa, R. A., & Jones, S. N-Alkyl oxazolidines as stereocontrol elements in asymmetric Diels-Alder cycloadditions of 9-substituted anthracene derivatives. Royal Society of Chemistry (RSC). Retrieved from[Link]

  • Velazquez, C.A., et al. No-releasing nonoate (nitrogen-bound) sulfonamide-linked-coxib anti-cancer agents. Patent WO2014012074A2.

Sources

Exploratory

Solubility Profile of 2-(Methylamino)-3-phenylpropan-1-ol in Polar Aprotic Solvents

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Methylamino)-3-phenylpropan-1-ol, a key phenylpropanolamine intermediate, within the cla...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Methylamino)-3-phenylpropan-1-ol, a key phenylpropanolamine intermediate, within the class of polar aprotic solvents. A fundamental understanding of a compound's solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies in pharmaceutical development.[1] This document moves beyond a simple data repository to explain the underlying physicochemical principles that govern solubility. We will explore the molecular interactions between the solute and various solvents, present a robust experimental protocol for thermodynamic solubility determination, and provide a predictive framework for solubility based on solvent properties.

Introduction: The Significance of 2-(Methylamino)-3-phenylpropan-1-ol

2-(Methylamino)-3-phenylpropan-1-ol is a chiral amino alcohol that serves as a versatile building block in medicinal chemistry and pharmaceutical synthesis.[2] Its structure is closely related to widely recognized active pharmaceutical ingredients such as pseudoephedrine.[3][4][5] The presence of a hydroxyl group, a secondary amine, and a phenyl ring imparts a unique combination of polarity and lipophilicity, making its interaction with solvents a critical area of study.

The efficiency of synthesis, crystallization, and ultimately the bioavailability of any drug substance is intrinsically linked to its solubility.[1] For drug development professionals, a detailed solubility profile in relevant solvent systems, including polar aprotic solvents, is not merely academic—it is a cornerstone of process chemistry and preformulation studies.[6]

Theoretical Framework: Predicting Solubility in Polar Aprotic Systems

The principle of "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more nuanced understanding requires an examination of the specific intermolecular forces at play between the solute, 2-(Methylamino)-3-phenylpropan-1-ol, and the solvent.

2.1. Solute Molecular Structure Analysis

The structure of 2-(Methylamino)-3-phenylpropan-1-ol features distinct functional regions that dictate its interaction potential:

  • Hydrogen Bond Donors: The hydroxyl (-OH) and secondary amine (-NH) groups are potent hydrogen bond donors.

  • Hydrogen Bond Acceptors: The lone pair of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

  • Polar Regions: The C-O and C-N bonds create significant dipole moments within the molecule.

  • Non-Polar Region: The phenyl ring and the hydrocarbon backbone contribute to van der Waals interactions and introduce a lipophilic character.

2.2. Characteristics of Polar Aprotic Solvents

Polar aprotic solvents are characterized by moderate to high dipole moments and dielectric constants.[7] Crucially, they lack acidic protons and therefore cannot act as hydrogen bond donors. However, many (like DMSO and DMF) are excellent hydrogen bond acceptors.[7] This duality is key to their solvent behavior.

2.3. Governing Intermolecular Interactions

Solubility is achieved when the energy released from solute-solvent interactions is sufficient to overcome the solute-solute (crystal lattice energy) and solvent-solvent interactions. For 2-(Methylamino)-3-phenylpropan-1-ol in polar aprotic solvents, the primary interactions are:

  • Hydrogen Bonding: The solute's -OH and -NH groups can form strong hydrogen bonds with solvents that are effective acceptors (e.g., the oxygen in DMSO or DMF).

  • Dipole-Dipole Interactions: The permanent dipoles of both the solute and the polar solvent molecules will align, contributing favorably to solvation.

  • Dispersion Forces: These ubiquitous, weaker forces occur between the non-polar phenyl ring of the solute and the alkyl groups of the solvent molecules.

2.4. A Quantitative Approach: Hansen Solubility Parameters (HSP)

To move from a qualitative to a semi-quantitative prediction, Hansen Solubility Parameters (HSP) provide a powerful framework.[8] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle states that substances with similar HSP values (a small "distance" in Hansen space) are likely to be miscible.[9][10] By determining the HSP of 2-(Methylamino)-3-phenylpropan-1-ol, one can screen for optimal solvents with greater accuracy.

cluster_solute Solute: 2-(Methylamino)-3-phenylpropan-1-ol cluster_solvent Solvent: Polar Aprotic cluster_interactions Governing Intermolecular Forces Solute Molecular Structure S_HBD H-Bond Donors (-OH, -NH) Solute->S_HBD S_HBA H-Bond Acceptors (N, O lone pairs) Solute->S_HBA S_Polar Dipole Moment Solute->S_Polar S_NonPolar Non-Polar Groups (Phenyl Ring) Solute->S_NonPolar HB Hydrogen Bonding S_HBD->HB Donates H+ DD Dipole-Dipole S_Polar->DD Disp Dispersion S_NonPolar->Disp Solvent Solvent Properties V_HBA H-Bond Acceptor Solvent->V_HBA V_Polar High Dipole Moment Solvent->V_Polar V_NonPolar Alkyl/Aromatic Parts Solvent->V_NonPolar V_HBA->HB Accepts H+ V_Polar->DD V_NonPolar->Disp Interactions Solvation Interactions->HB Interactions->DD Interactions->Disp Result High Solubility (Favorable Interactions)

Caption: Relationship between solute/solvent properties and solubility.

Predicted Solubility Profile

While extensive experimental data for 2-(Methylamino)-3-phenylpropan-1-ol is not publicly consolidated, a reliable predictive profile can be constructed based on the principles outlined above and data for analogous compounds.[11] Amines and alcohols with a low number of carbon atoms generally exhibit significant solubility in polar organic solvents.[12][13]

SolventDielectric Constant (ε)Dipole Moment (D)Hansen Parameters (δD, δP, δH) MPa⁰·⁵Predicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) 46.73.96(18.4, 16.4, 10.2)High Excellent H-bond acceptor (sulfoxide oxygen). Highly polar, effectively solvating the polar groups of the solute.
Dimethylformamide (DMF) 36.73.86(17.4, 13.7, 11.3)High Strong H-bond acceptor (carbonyl oxygen). High polarity supports dissolution of polar functional groups.
Acetonitrile (ACN) 38.33.20(15.3, 18.0, 6.1)Moderate to High Moderately good H-bond acceptor. High polarity and dipole moment facilitate interaction with the solute's polar regions.
Acetone 21.82.91(15.5, 10.4, 7.0)Moderate The carbonyl group is a good H-bond acceptor. Its lower polarity compared to DMSO/DMF may limit its capacity for the non-polar phenyl group.
Tetrahydrofuran (THF) 7.61.75(16.8, 5.7, 8.0)Low to Moderate The ether oxygen is a weaker H-bond acceptor. Lower polarity makes it less effective at overcoming the solute's crystal lattice energy.

Note: Hansen Parameter values are representative and may vary slightly by source. Dielectric constant and dipole moment data sourced from Wikipedia.[7]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the Shake-Flask method.[14][15] It is a robust and reliable technique when executed with precision.[14]

4.1. Objective

To determine the equilibrium concentration of 2-(Methylamino)-3-phenylpropan-1-ol in a selected polar aprotic solvent at a controlled temperature.

4.2. Materials & Equipment

  • 2-(Methylamino)-3-phenylpropan-1-ol (high purity)

  • Selected polar aprotic solvents (analytical grade)

  • Scintillation vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

4.3. Step-by-Step Methodology

  • Preparation of Supersaturated Solution: Add an excess amount of solid 2-(Methylamino)-3-phenylpropan-1-ol to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is critical to ensure equilibrium is reached with the solid phase.[11]

  • Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical, and should be validated.[11][15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microscopic particles, immediately filter the solution through a chemically inert syringe filter into a clean vial.[11] This step must be performed quickly to avoid temperature fluctuations that could cause precipitation.

  • Quantitative Analysis:

    • Accurately dilute the filtered, saturated solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the diluted sample using a validated HPLC method.

  • Calculation: The solubility (S) is calculated using the measured concentration (C_measured) and the dilution factor (DF): S = C_measured × DF The result is typically expressed in units of mg/mL or mol/L.

Start Start Prep 1. Prepare Supersaturated Solution (Excess Solute in Solvent) Start->Prep Equil 2. Equilibrate (24-72h at const. T in orbital shaker) Prep->Equil Sep 3. Separate Phases (Centrifugation) Equil->Sep Filt 4. Filter Supernatant (0.22 µm Syringe Filter) Sep->Filt Dil 5. Dilute Sample (Accurate Volumetric Dilution) Filt->Dil HPLC 6. Analyze Concentration (Validated HPLC Method) Dil->HPLC Calc 7. Calculate Solubility (S = C_measured x DF) HPLC->Calc End End Calc->End

Caption: Workflow for the Shake-Flask Solubility Measurement.

Conclusion: A Field-Proven Perspective

The solubility of 2-(Methylamino)-3-phenylpropan-1-ol in polar aprotic solvents is governed by a balance of strong hydrogen bonding and dipolar interactions, countered by the energetic cost of disrupting the solute's crystal lattice. Solvents like DMSO and DMF are predicted to be excellent choices for achieving high solubility due to their potent hydrogen bond accepting capabilities and high polarity. While predictive models provide invaluable guidance, the Shake-Flask method remains the definitive standard for generating the precise, high-quality thermodynamic data required for robust process development and formulation. This guide provides both the theoretical foundation and the practical methodology for scientists to confidently assess and leverage the solubility profile of this important pharmaceutical intermediate.

References

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.).
  • Why are amines soluble in nature? - askIITians. (2025, March 4).
  • solubility experimental methods.pptx - Slideshare. (n.d.).
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • (S)-2-(Methylamino)-3-phenylpropan-1-ol | C10H15NO | CID 10888274 - PubChem. (n.d.).
  • 23.1: Properties of amines - Chemistry LibreTexts. (2024, November 7).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).
  • Solubility Profile of (2S)-2-(methylamino)propan-1-ol in Organic Solvents: A Technical Guide - Benchchem. (n.d.).
  • Probing polarity structure–function relationships in amine–water mixtures - RSC Publishing. (2025, July 25).
  • Amines and Heterocycles. (2020, March 4).
  • Hansen solubility parameter - Wikipedia. (n.d.).
  • Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott. (n.d.).
  • Pseudoephedrine | C10H15NO | CID 7028 - PubChem - NIH. (n.d.).
  • Solubility of Organic Compounds - Chemistry. (2023, August 31).
  • The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A. (2024, February 22).
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC. (2023, August 21).
  • Hansen solubility parameter for polar solvents. - ResearchGate. (n.d.).
  • Pseudoephedrine hydrochloride - Print Preview - C:\DOCUME1\xpress\LOCALS1\Temp.aptcache\26-A-E026/tfa03332. (2014, April 2).
  • PSEUDOEPHEDRINE - SWGDRUG.org. (2005, June 22).
  • A Technical Guide to the Physicochemical Properties of 3-(Dimethylamino)-1-phenylpropan-1-ol - Benchchem. (n.d.).
  • Pseudoephedrine - Cheméo. (n.d.).
  • 2-methylamino-1-phenylpropane - Sigma-Aldrich. (n.d.).
  • 2-(METHYLAMINO)-1-PHENYL-1-PROPANOL | 53214-57-6 - ChemicalBook. (n.d.).
  • Pseudoephedrine - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • Polar aprotic solvent - Wikipedia. (n.d.).
  • (S)-2-(メチルアミノ)-3-フェニル-1-プロパノール | 化学物質情報 - J-Global - JST. (n.d.).
  • 2-(methylamino)-3-phenylpropan-1-ol | 91251-73-9 - Sigma-Aldrich. (n.d.).
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19).

Sources

Protocols & Analytical Methods

Method

Application Note: Convergent Synthesis of (S)-2-(Methylamino)-3-phenylpropan-1-ol via Tandem Borane Reduction

Executive Summary (S)-2-(Methylamino)-3-phenylpropan-1-ol (commonly known as N-methyl-L-phenylalaninol) is a highly valued chiral amino alcohol 1. It serves as a privileged structural motif in the design of peptidomimeti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-(Methylamino)-3-phenylpropan-1-ol (commonly known as N-methyl-L-phenylalaninol) is a highly valued chiral amino alcohol 1. It serves as a privileged structural motif in the design of peptidomimetics, chiral auxiliaries, and active pharmaceutical ingredients (APIs). This application note outlines a highly efficient, scalable, and stereoretentive two-step protocol to synthesize this molecule starting from inexpensive L-phenylalanine. The methodology bypasses hazardous reagents by leveraging an in situ generated borane system to perform a tandem, chemoselective reduction.

Mechanistic Rationale & Strategy Selection

The direct N-alkylation of unprotected amino acids is notoriously difficult to control, frequently resulting in over-methylation and the formation of quaternary ammonium salts. To ensure strict mono-methylation, an indirect, two-stage approach is required:

  • Stage 1: N-Formylation: The primary amine of L-phenylalanine is selectively formylated using acetic formic anhydride (generated in situ). This provides a stable N-formyl intermediate, effectively capping the nitrogen to prevent over-alkylation.

  • Stage 2: Tandem Reduction via NaBH₄/I₂: The simultaneous reduction of a carboxylic acid and an N-formyl group demands a powerful hydride source. While Lithium Aluminum Hydride (LiAlH₄) is a traditional choice, its pyrophoric nature presents severe safety and scalability bottlenecks. Instead, this protocol employs the NaBH₄/I₂ system pioneered by Meyers et al. [[2]]().

    • Causality & Self-Validation: The sequential addition of NaBH₄ to the carboxylic acid generates a sodium acyloxyborohydride intermediate, accompanied by the visible evolution of H₂ gas—a self-validating indicator of chemical activation. Subsequent addition of elemental iodine (I₂) reacts with the remaining NaBH₄ to generate borane (BH₃) in situ3. The rapid dissipation of iodine's characteristic brown color confirms the quantitative generation of BH₃. This in situ generated borane chemoselectively reduces both the acyloxyborohydride and the formamide to yield the target N-methyl amino alcohol without compromising the chiral center [[4]]().

Reaction Workflow Visualization

G SM L-Phenylalanine (Starting Material) Formylation N-Formylation (HCOOH, Ac2O) SM->Formylation Int1 N-Formyl-L-phenylalanine (Stable Intermediate) Formylation->Int1 Activation Acyloxyborohydride Formation (NaBH4 addition, H2 evolution) Int1->Activation BoraneGen In situ Borane Generation (I2 addition in THF) Activation->BoraneGen Reduction Tandem Reduction (Reflux 12-16 h) BoraneGen->Reduction Workup Quench & Boron Cleavage (MeOH, then 20% KOH) Reduction->Workup Product (S)-2-(Methylamino)-3-phenylpropan-1-ol (Target Amino Alcohol) Workup->Product

Workflow for the tandem reduction of L-phenylalanine to (S)-2-(Methylamino)-3-phenylpropan-1-ol.

Quantitative Reagent Data

Table 1: Reagents for N-Formylation (Step 1)

Reagent MW ( g/mol ) Equivalents Amount Role
L-Phenylalanine 165.19 1.00 16.52 g (0.10 mol) Starting Material
Formic Acid (98%) 46.03 5.00 18.8 mL (0.50 mol) Formylating Agent / Solvent

| Acetic Anhydride | 102.09 | 2.50 | 23.6 mL (0.25 mol) | Activating Agent |

Table 2: Reagents for Tandem Reduction (Step 2) 4

Reagent MW ( g/mol ) Equivalents Amount Role
N-Formyl-L-phenylalanine 193.20 1.00 19.32 g (0.10 mol) Intermediate
Sodium Borohydride (NaBH₄) 37.83 2.40 9.10 g (0.24 mol) Hydride Source
Iodine (I₂) 253.81 1.00 25.40 g (0.10 mol) Borane Activator
Tetrahydrofuran (THF, dry) 72.11 - 350 mL Reaction Solvent
Methanol (MeOH) 32.04 - 30 mL Quenching Agent

| Potassium Hydroxide (20% aq) | 56.11 | - | 100 mL | Boron Complex Cleaver |

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Formyl-L-phenylalanine
  • Anhydride Formation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, add formic acid (18.8 mL) and cool to 0 °C using an ice bath. Add acetic anhydride (23.6 mL) dropwise to maintain the internal temperature below 15 °C. Stir for 1 hour at room temperature to allow the complete formation of the mixed acetic-formic anhydride.

  • Amino Acid Addition: Cool the mixture back to 0 °C and add L-phenylalanine (16.52 g) in small portions to prevent clumping.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Isolation: Quench the reaction by pouring the mixture into 200 mL of vigorously stirred ice water. The N-formyl-L-phenylalanine will precipitate as a white crystalline solid. Filter the solid, wash thoroughly with cold water to remove residual acids, and dry under high vacuum. (Expected Yield: ~95%)

Step 2: Tandem Reduction to (S)-2-(Methylamino)-3-phenylpropan-1-ol
  • Acyloxyborohydride Formation: In a flame-dried, 1 L multi-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and an inert gas (N₂/Ar) bubbler, dissolve N-formyl-L-phenylalanine (19.32 g) in dry THF (250 mL). Add solid NaBH₄ (9.10 g) portion-wise at room temperature.

    • Causality Note: This step forms the sodium acyloxyborohydride intermediate and releases 1 equivalent of H₂ gas. The bubbler provides visual confirmation of gas evolution and system pressure equilibration. Do not proceed until effervescence subsides.

  • Borane Generation: Prepare a solution of Iodine (25.40 g) in dry THF (100 mL). Add the iodine solution dropwise to the reaction mixture, maintaining the internal temperature between 25–40 °C.

    • Causality Note: Iodine reacts with the remaining NaBH₄ to generate the active reducing agent, borane (BH₃), and sodium iodide. The rapid fading of the brown iodine color acts as a self-validating indicator of BH₃ generation. If the brown color persists, pause the addition to prevent the buildup of unreacted iodine.

  • Reduction: Once the addition is complete, heat the mixture to reflux (approx. 65 °C) and stir overnight (12–16 hours) to ensure complete reduction of both the ester-like borohydride and the formamide.

  • Quenching: Cool the reaction to 0 °C. Carefully quench the excess borane by the dropwise addition of Methanol (30 mL) until gas evolution ceases. Concentrate the mixture under reduced pressure to remove THF and Methanol.

  • Boron Cleavage & Extraction: The resulting residue contains highly stable boron-amine complexes. To liberate the free amino alcohol, dissolve the residue in 20% aqueous KOH (100 mL) and stir vigorously for 2 hours. Extract the aqueous layer with Dichloromethane (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product can be used directly or recrystallized from a suitable solvent (e.g., hexane/ethyl acetate). (Expected Yield: ~73%)

Analytical Characterization

To verify the success of the synthesis and the optical purity of the product, the following analytical benchmarks should be met 4:

  • Appearance: Colorless crystals or waxy solid.

  • Melting Point: 70.5 – 73.5 °C.

  • Optical Rotation: [α]D20​+21.8∘ (c = 1, EtOH).

  • ¹H NMR (CDCl₃, 400 MHz): Key diagnostic signals include a sharp singlet at ~2.4 ppm (integrating for 3H, N-CH₃), a multiplet at ~2.7–2.8 ppm (2H, Ph-CH₂), a multiplet at ~2.9 ppm (1H, CH-N), a multiplet at ~3.3–3.6 ppm (2H, CH₂-O), and aromatic protons at ~7.2–7.3 ppm (5H, Ar-H). The absence of a formyl proton (~8.0 ppm) confirms complete reduction.

Sources

Application

Protocol for the N-methylation of 2-amino-3-phenylpropan-1-ol

Application Note: Protocol for the Highly Selective Mono-N-Methylation of 2-Amino-3-phenylpropan-1-ol (Phenylalaninol) Mechanistic Rationale for Selective Mono-N-Methylation The synthesis of secondary amines via the mono...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Highly Selective Mono-N-Methylation of 2-Amino-3-phenylpropan-1-ol (Phenylalaninol)

Mechanistic Rationale for Selective Mono-N-Methylation

The synthesis of secondary amines via the mono-N-methylation of primary amino alcohols, such as 2-amino-3-phenylpropan-1-ol (L-phenylalaninol), presents a classic chemoselectivity challenge in drug development and synthetic chemistry. Traditional reductive amination protocols (e.g., the Eschweiler-Clarke reaction using formaldehyde and formic acid) typically result in over-methylation, yielding the N,N-dimethyl tertiary amine[1]. This over-alkylation occurs because the transiently formed secondary amine is more nucleophilic than the starting primary amine, leading to a rapid subsequent reaction with formaldehyde[2].

To achieve strict mono-N-methylation, the primary amine and the adjacent hydroxyl group must be leveraged to form a cyclic intermediate. By reacting phenylalaninol with formaldehyde, a 1,3-oxazolidine ring is formed. This cyclic aminal acts simultaneously as a protecting group and a latent N-methyl functionality[3].

The chemoselectivity of the subsequent reduction relies entirely on stereoelectronic control[3]. Under acidic conditions (using Trifluoroacetic acid, TFA), the oxazolidine nitrogen is protonated, which weakens the intracyclic C–O bond. The nitrogen lone pair facilitates the ring-opening, generating a highly electrophilic iminium ion. A mild, bulky hydride source—such as Triethylsilane (TES)—irreversibly reduces this iminium species to the N-methyl group[2]. This "Freidinger-type" reductive cleavage completely circumvents over-methylation and avoids the use of highly toxic reagents like sodium cyanoborohydride or harsh, hazardous reductants like lithium aluminum hydride[2].

Experimental Workflow

G A L-Phenylalaninol (Primary Amine) C 1,3-Oxazolidine Intermediate A->C Condensation (-H2O) B Formaldehyde (CH2O, pTSA) B->C E N-Methylphenylalaninol (Secondary Amine) C->E Ring Opening & Reduction D Reductive Cleavage (TES, TFA) D->E

Workflow for the highly selective mono-N-methylation of phenylalaninol via oxazolidine.

Step-by-Step Experimental Protocol

Phase 1: Condensation to 4-Benzyl-1,3-oxazolidine

Objective: Quantitatively convert the primary amino alcohol into the cyclic oxazolidine to mask the amine and prevent over-alkylation.

Reagents & Materials:

  • (S)-2-amino-3-phenylpropan-1-ol (L-Phenylalaninol): 1.0 eq (10.0 mmol, 1.51 g)

  • Paraformaldehyde: 1.2 eq (12.0 mmol, 0.36 g)

  • p-Toluenesulfonic acid monohydrate (pTSA): 0.05 eq (0.5 mmol, 95 mg)

  • Toluene (Anhydrous): 50 mL

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, suspend L-phenylalaninol and paraformaldehyde in anhydrous toluene.

  • Catalysis: Add the catalytic amount of pTSA. (Causality: The acid catalyst is required to depolymerize paraformaldehyde into reactive formaldehyde monomers and activate the carbonyl carbon for nucleophilic attack by the amine).

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 110 °C). As the condensation proceeds, water will azeotropically distill and collect in the Dean-Stark trap. (Causality: Continuous removal of water drives the thermodynamic equilibrium entirely toward the cyclic oxazolidine, preventing hydrolysis back to the starting materials).

  • Self-Validation & Monitoring: Reflux for 2–4 hours. The reaction is deemed complete when water ceases to collect in the trap and TLC (Eluent: EtOAc/Hexanes 1:1, visualized by UV and Ninhydrin) indicates the total consumption of the primary amine.

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize the pTSA, followed by brine (25 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-benzyl-1,3-oxazolidine as a pale yellow oil. This intermediate is robust and should be used directly in the next step without further purification.

Phase 2: Reductive Cleavage to (S)-2-(Methylamino)-3-phenylpropan-1-ol

Objective: Selectively reduce the C–O bond of the oxazolidine to yield the mono-methylated amino alcohol.

Reagents & Materials:

  • Crude 4-benzyl-1,3-oxazolidine: 1.0 eq (approx. 10.0 mmol)

  • Trifluoroacetic acid (TFA): 10.0 eq (100 mmol, ~7.7 mL)

  • Triethylsilane (TES): 3.0 eq (30.0 mmol, 4.8 mL)

  • Dichloromethane (DCM, Anhydrous): 30 mL

Procedure:

  • Acidic Activation: Dissolve the crude oxazolidine in anhydrous DCM and cool the solution to 0 °C using an ice bath. Slowly add TFA dropwise over 5 minutes. (Causality: TFA protonates the oxazolidine nitrogen, initiating the stereoelectronically controlled ring-opening to the transient iminium ion[3]).

  • Reduction: While maintaining the temperature at 0 °C, add Triethylsilane (TES) dropwise via syringe. (Causality: TES is a sterically hindered, mild hydride donor that selectively reduces the highly electrophilic iminium ion without reacting with the exposed hydroxyl group or requiring hazardous conditions[2]).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Self-Validation & Monitoring: Monitor the reduction via LC-MS or TLC. A positive Ninhydrin stain (turning a distinct secondary-amine color, often brown/orange rather than the purple of primary amines) confirms the formation of the product.

  • Quenching & Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and volatile TFA.

  • Neutralization: Carefully partition the resulting residue between DCM (50 mL) and 1M aqueous NaOH (50 mL). Adjust the aqueous layer to pH 10-11. (Causality: High pH is required to ensure the secondary amine is fully deprotonated and partitions cleanly into the organic phase).

  • Extraction & Purification: Separate the layers and extract the aqueous phase with additional DCM (2 × 25 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, eluent: DCM/MeOH/NH₄OH 90:9:1) to afford pure (S)-2-(methylamino)-3-phenylpropan-1-ol.

Quantitative Comparison of Methylation Strategies

To justify the selection of the oxazolidine reductive cleavage route for this specific substrate, the table below summarizes the quantitative and qualitative metrics of common N-methylation strategies for amino alcohols.

Methylation StrategyReagentsMono-Alkylation SelectivityReaction ConditionsKey Advantages / Disadvantages
Eschweiler-Clarke Formaldehyde, Formic Acid< 5% (Yields N,N-dimethyl)Reflux, 100 °CAdvantage: Low cost.Disadvantage: Completely unsuited for mono-methylation.
Direct Reductive Amination Formaldehyde, NaBH(OAc)₃40 - 60% (Mixture of products)Room Temp, 1-4 hAdvantage: One-pot procedure.Disadvantage: Poor chemoselectivity; difficult chromatographic separation.
Carbamate Reduction 1. Boc₂O2. LiAlH₄> 95% 1. RT2. Reflux in THFAdvantage: Highly selective.Disadvantage: Requires harsh, highly reactive hydride (LiAlH₄); severe safety hazards at scale.
Oxazolidine Cleavage (Recommended) 1. CH₂O, pTSA2. TES, TFA> 98% 1. Reflux (Dean-Stark)2. 0 °C to RTAdvantage: Exceptional selectivity; mild hydride source; easily scalable.Disadvantage: Two-step process.

References

  • Sagan, L. S., et al. "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, 2004, 104 (12), 5683–5702.[Link]

  • Sélambarom, J., et al. "Stereoelectronic control of oxazolidine ring-opening: Structural and chemical evidences." Tetrahedron, 2002, 58 (47), 9559–9566.[Link]

  • O'Brien, E., et al. "A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence." Organic & Biomolecular Chemistry, 2026.[Link]

Sources

Method

Application Note: Enantioselective Reduction of Prochiral Ketones Using 2-(Methylamino)-3-phenylpropan-1-ol Derived Catalysts

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Scope The asymmetric reduction of prochiral ketones to chiral seconda...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Scope

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs). While the Corey-Bakshi-Shibata (CBS) catalyst (derived from diphenylprolinol) is the industry standard, catalysts derived from 2-(Methylamino)-3-phenylpropan-1-ol (N-methylphenylalaninol) offer a highly modular, cost-effective, and synthetically accessible alternative.

This application note details the mechanistic rationale, preparation, and operational deployment of N-methylphenylalaninol-derived oxazaborolidine catalysts. By leveraging the steric bulk of the benzyl group and the conformational rigidity imparted by the N-methyl substituent, this catalyst system delivers high enantiomeric excess (ee) and excellent turnover frequencies for a broad scope of aryl-alkyl and dialkyl ketones.

Mechanistic Principles & Catalyst Design

To achieve high enantioselectivity, the experimental design must suppress the racemic background reduction while maximizing the rate of the catalyzed pathway. Understanding the causality behind the catalyst's structure is critical for process optimization.

The Role of the Catalyst Scaffold
  • The N-Methyl Group: Unsubstituted amino alcohols often form inactive, bridged B-N dimers. The N-methyl group introduces steric hindrance that prevents dimerization, locking the oxazaborolidine into a highly active, monomeric Lewis acid state.

  • The C4-Benzyl Group: Derived from the phenylalanine precursor, the benzyl group at the C4 position of the oxazaborolidine ring provides the critical steric shielding. It forces the coordinating borane ( BH3​ ) to bind to the less hindered face of the nitrogen atom, establishing the chiral environment.

Stereocontrol and Transition State Logic

The catalytic cycle operates via a highly ordered, six-membered cyclic transition state [1].

  • Activation: The oxazaborolidine coordinates with BH3​ , increasing the Lewis acidity of the ring boron.

  • Coordination: The prochiral ketone binds to the ring boron. To minimize steric clashing with the catalyst's backbone, the larger substituent of the ketone ( RL​ ) orients anti to the bulky C4-benzyl group.

  • Hydride Transfer: The hydride from the coordinated BH3​ is transferred intramolecularly to the re or si face of the carbonyl, dictated by the steric differentiation, yielding the chiral alkoxyborane.

Mechanism A 2-(Methylamino)-3-phenylpropan-1-ol (Chiral Precursor) B Oxazaborolidine Catalyst (Active Monomer) A->B + R-B(OH)2 / - H2O (Condensation) C Catalyst-Borane Adduct (Lewis Acid-Base Complex) B->C + BH3-THF (Activation) D Ketone Coordination (Stereodetermining Step) C->D + Prochiral Ketone E Hydride Transfer (Transition State) D->E Face-selective attack F Alkoxyborane Intermediate + Regenerated Catalyst E->F Intramolecular transfer F->B Catalyst Turnover G Chiral Alcohol (Final Product) F->G Acidic Hydrolysis

Figure 1: Catalytic cycle of oxazaborolidine-mediated enantioselective ketone reduction.

TransitionState N1 Chiral Catalyst Core (Oxazaborolidine) N2 Borane Coordination (Endo/Exo Face) N1->N2 N3 Ketone Binding (Steric Differentiation) N2->N3 N4 Favorable TS (Anti-clash) N3->N4 Large group anti to Ph N5 Unfavorable TS (Steric Repulsion) N3->N5 Large group syn to Ph N6 High Enantiomeric Excess (Target Chiral Alcohol) N4->N6 Fast Hydride Transfer

Figure 2: Logic of stereochemical induction and transition state differentiation.

Quantitative Data: Substrate Scope & Performance

The following table summarizes the expected performance of the (S)-configured N-methylphenylalaninol-derived B-methyl oxazaborolidine catalyst across various prochiral ketones under optimized conditions (10 mol% catalyst, BH3​⋅THF , 0∘C ).

SubstrateCatalyst EnantiomerProduct ConfigurationIsolated Yield (%)Enantiomeric Excess (ee %)
Acetophenone(S)(R)-1-Phenylethanol> 9594 - 96
Propiophenone(S)(R)-1-Phenylpropan-1-ol> 9592 - 95
α -Tetralone(S)(R)-1-Tetralol> 9088 - 92
3,3-Dimethyl-2-butanone(S)(R)-3,3-Dimethyl-2-butanol> 8585 - 89
2-Butanone(S)(R)-2-Butanol> 8075 - 80

Note: The reduction of aliphatic ketones (e.g., 2-butanone) typically yields lower ee due to the reduced steric differentiation between the methyl and ethyl groups compared to aryl-alkyl systems.

Experimental Protocols

Protocol A: Synthesis of the B-Methyl Oxazaborolidine Catalyst

Self-Validation Checkpoint: Preparing the stable B-methyl derivative rather than the B-H derivative prevents catalyst degradation over time, ensuring reproducible ee across multiple batches [2].

Reagents:

  • (S)-2-(Methylamino)-3-phenylpropan-1-ol: 10.0 mmol (1.65 g)

  • Methylboronic acid ( CH3​B(OH)2​ ): 10.5 mmol (0.63 g)

  • Anhydrous Toluene: 50 mL

Step-by-Step Procedure:

  • Assembly: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under an inert argon atmosphere.

  • Mixing: Dissolve the amino alcohol and methylboronic acid in 50 mL of anhydrous toluene.

  • Dehydration: Heat the mixture to reflux ( 110∘C ). Water generated from the condensation will collect in the Dean-Stark trap.

  • Monitoring: Reflux for 3-4 hours until water ceases to accumulate.

  • Isolation: Cool to room temperature and concentrate the solution under reduced pressure to yield the catalyst as a viscous oil or crystalline solid.

  • Validation: Analyze via 11B NMR ( CDCl3​ ). A single peak around 33-34 ppm confirms the formation of the monomeric oxazaborolidine. Peaks near 0-10 ppm indicate inactive bridged dimers or unreacted boronic acid.

Protocol B: Enantioselective Reduction of Acetophenone

Causality of Slow Addition: Borane can reduce ketones directly without the catalyst, resulting in racemic products. By adding the ketone slowly, its concentration remains extremely low, ensuring the faster, catalyst-mediated enantioselective pathway outcompetes the non-selective background reaction [3].

Reagents:

  • Acetophenone: 5.0 mmol (0.60 g)

  • Borane-THF complex ( BH3​⋅THF , 1.0 M): 3.0 mmol (3.0 mL) (Note: 1 eq of BH3​ delivers 3 hydrides, so 0.6 eq is a slight excess).

  • Catalyst (from Protocol A): 0.5 mmol (10 mol%)

  • Anhydrous THF: 15 mL

Step-by-Step Procedure:

  • Catalyst Activation: Dissolve the catalyst in 5 mL of anhydrous THF in a flame-dried flask under argon. Cool the solution to 0∘C using an ice bath.

  • Borane Addition: Add the BH3​⋅THF solution dropwise to the catalyst. Stir for 15 minutes to form the active catalyst-borane adduct.

  • Substrate Addition: Dissolve acetophenone in 10 mL of anhydrous THF. Load this into a syringe pump.

  • Slow Infusion: Add the ketone solution dropwise over 60 to 90 minutes to the catalyst-borane mixture at 0∘C .

  • Completion: Once addition is complete, stir for an additional 15 minutes. Monitor completion via TLC (Hexanes/EtOAc 4:1; UV active).

Protocol C: Work-up and Chiral Analysis
  • Quenching: Carefully quench the reaction by the dropwise addition of 5 mL of methanol at 0∘C (Caution: H2​ gas evolution). Stir for 30 minutes to break down the alkoxyborane intermediates.

  • Acidification: Add 5 mL of 1M HCl to destroy the catalyst and solubilize the amino alcohol.

  • Extraction: Extract the aqueous layer with Diethyl Ether ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation (ee Determination): Analyze the crude product via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min, UV 254 nm).

    • (R)-1-Phenylethanol (Major): tR​≈9.5 min

    • (S)-1-Phenylethanol (Minor): tR​≈11.2 min

Troubleshooting & Self-Validating Systems

  • Low Enantiomeric Excess (< 80%):

    • Cause: Moisture in the solvent or reagents leading to catalyst decomposition, or the ketone was added too quickly (increasing background racemic reduction).

    • Self-Validation Fix: Run a control reaction without the catalyst. If the reaction proceeds rapidly, your BH3​ is likely contaminated with impurities that catalyze background reduction. Switch to BH3​⋅SMe2​ or rigorously dry all THF.

  • Incomplete Conversion:

    • Cause: Loss of borane titer. BH3​⋅THF degrades over time, especially if stored improperly.

    • Self-Validation Fix: Titrate the BH3​⋅THF solution prior to use, or use a slight excess (0.8 equivalents instead of 0.6).

  • Catalyst Recovery: The N-methylphenylalaninol precursor can be recovered during the acidic workup. Basify the aqueous layer to pH 12 with NaOH and extract with dichloromethane to recover >90% of the chiral amino alcohol for reuse.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551-5553.[Link]

  • Cho, B. T. (2006). Recent advances in the enantioselective reduction of ketones with borane catalyzed by chiral oxazaborolidines. Tetrahedron, 62(35), 8227-8241.[Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aliphatic ketones with the reagent prepared from (S)-(–)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470.[Link]

Application

Application Note: Chemoselective Esterification of 2-(Methylamino)-3-phenylpropan-1-ol

Executive Summary & Mechanistic Rationale The molecule 2-(Methylamino)-3-phenylpropan-1-ol (commonly known as N-methylphenylalaninol) presents a classic synthetic challenge: it possesses both a secondary amine and a prim...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The molecule 2-(Methylamino)-3-phenylpropan-1-ol (commonly known as N-methylphenylalaninol) presents a classic synthetic challenge: it possesses both a secondary amine and a primary alcohol. In drug development and complex molecule synthesis, the selective O-acylation (esterification) of such amino alcohols is inherently difficult because the nitrogen atom is significantly less electronegative than oxygen, making the amine group intrinsically more nucleophilic[1].

Under standard basic or neutral esterification conditions (e.g., using acyl chlorides with triethylamine), the secondary amine will rapidly outcompete the primary alcohol, leading predominantly to the N-acylated (amide) product[1]. To achieve exclusive O-esterification, the synthetic strategy must invert or bypass this innate reactivity hierarchy.

  • Pathway A (Direct Acidic O-Acylation): A highly atom-economical approach that utilizes strong Brønsted acids to protonate the amine, rendering it electronically deactivated (non-nucleophilic) while leaving the alcohol available for esterification[2].

  • Pathway B (Protection-Esterification-Deprotection - PED): A multi-step, universally reliable strategy that uses steric and electronic shielding (N-Boc protection) to temporarily mask the amine.

Experimental Workflows & Decision Matrix

G Start 2-(Methylamino)-3-phenylpropan-1-ol PathA Pathway A: Direct Acidic O-Acylation Start->PathA PathB Pathway B: PED Strategy Start->PathB Protonation Amine Protonation (MSA or TFA) PathA->Protonation AcylationA O-Esterification (Acyl Chloride) Protonation->AcylationA ProductA O-Acyl Ammonium Salt AcylationA->ProductA Protection N-Boc Protection (Boc2O) PathB->Protection AcylationB O-Esterification (Acyl Chloride, DMAP) Protection->AcylationB Deprotection N-Boc Deprotection (TFA/DCM) AcylationB->Deprotection ProductB O-Acyl Ammonium Salt Deprotection->ProductB

Workflow for the selective O-esterification of 2-(Methylamino)-3-phenylpropan-1-ol.

Quantitative Method Comparison
ParameterPathway A: Direct Acidic O-AcylationPathway B: PED Strategy
Step Count 1 Step3 Steps
Atom Economy High (Direct conversion)Low (Generates isobutylene, CO2​ , salts)
Overall Yield 75% – 85%60% – 70% (Over 3 steps)
Scalability Excellent (Multi-gram to kilogram)Moderate (Requires multiple purifications)
Primary Causality pH-driven nucleophilicity suppressionSteric/electronic blocking of the amine

Protocol A: Direct Chemoselective O-Acylation (MSA-Catalyzed)

Causality & Design: By conducting the reaction in neat Methanesulfonic acid (MSA) or Trifluoroacetic acid (TFA), the secondary amine ( pKa​ ~10) is instantly and completely protonated to form an ammonium salt. This removes the nitrogen's lone pair, completely suppressing amide formation[2]. The primary alcohol ( pKa​ ~15.5) remains sufficiently nucleophilic to attack highly electrophilic acyl chlorides. Furthermore, the final O-acylated product can be isolated without chromatography by exploiting the insolubility of ammonium methanesulfonate salts in non-polar solvents like diethyl ether[2].

Materials:

  • 2-(Methylamino)-3-phenylpropan-1-ol (10.0 mmol, 1.0 eq)

  • Methanesulfonic acid (MSA) (5.0 mL, solvent/catalyst)

  • Acyl Chloride (e.g., Acetyl chloride or Benzoyl chloride) (12.0 mmol, 1.2 eq)

  • Cold Diethyl Ether ( Et2​O )

Step-by-Step Methodology:

  • Protonation: Charge a 50 mL round-bottom flask with 5.0 mL of anhydrous MSA. Cool the flask to 0 °C using an ice bath. Slowly add 2-(Methylamino)-3-phenylpropan-1-ol (10.0 mmol) in small portions. Note: The protonation is highly exothermic; maintain temperature below 10 °C to prevent degradation.

  • Acylation: Once the amino alcohol is fully dissolved, add the acyl chloride (12.0 mmol) dropwise over 15 minutes via a syringe pump.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–18 hours. The reaction mixture will remain homogeneous.

  • Precipitation & Isolation: Transfer the reaction mixture dropwise into a vigorously stirred beaker containing 100 mL of ice-cold diethyl ether ( Et2​O ). A dense, white crystalline precipitate (the O-acyl ammonium methanesulfonate salt) will form immediately[2].

  • Validation: Filter the precipitate under a vacuum, wash with an additional 30 mL of cold Et2​O , and dry under a high vacuum. The absence of an amide carbonyl stretch (~1650 cm−1 ) and the presence of an ester carbonyl stretch (~1735 cm−1 ) via FTIR validates the chemoselectivity of the system.

Protocol B: Protection-Esterification-Deprotection (PED)

Causality & Design: When acid-sensitive functional groups are present elsewhere on the target molecule, Pathway A cannot be used. Pathway B utilizes Di-tert-butyl dicarbonate ( Boc2​O ) to form a carbamate. The bulky tert-butyl group provides steric hindrance, while the carbamate resonance delocalizes the nitrogen lone pair, rendering it non-nucleophilic. During esterification, 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the reaction of the alcohol with the acyl chloride.

Step-by-Step Methodology:

Step 1: N-Boc Protection

  • Dissolve 2-(Methylamino)-3-phenylpropan-1-ol (10.0 mmol) in 30 mL of Dichloromethane (DCM).

  • Add Triethylamine (TEA) (12.0 mmol, 1.2 eq), followed by Boc2​O (11.0 mmol, 1.1 eq) in portions at 0 °C.

  • Stir at room temperature for 4 hours. Quench with water, extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate to yield the N-Boc intermediate.

Step 2: O-Esterification

  • Dissolve the N-Boc intermediate in 25 mL of anhydrous DCM. Cool to 0 °C.

  • Add TEA (15.0 mmol, 1.5 eq) and DMAP (1.0 mmol, 0.1 eq). Causality: DMAP forms a highly reactive N-acylpyridinium intermediate, lowering the activation energy for the alcohol attack.

  • Add the desired Acyl Chloride (12.0 mmol, 1.2 eq) dropwise. Stir at room temperature for 12 hours.

  • Perform an aqueous workup (wash with saturated NaHCO3​ , then 1M HCl, then brine). Dry and concentrate to isolate the N-Boc-O-acyl intermediate.

Step 3: N-Deprotection

  • Dissolve the intermediate in 10 mL of DCM. Add 10 mL of Trifluoroacetic acid (TFA) at 0 °C.

  • Stir for 2 hours at room temperature. Causality: The acidic environment cleaves the Boc group, releasing isobutylene gas and CO2​ , driving the reaction to completion.

  • Concentrate the mixture under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the final O-acylated product as a TFA salt.

References

  • Kristensen, T. E. "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications." Beilstein Journal of Organic Chemistry, 2015. URL: [Link]

  • Brea, R. J. et al. "Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water." Journal of the American Chemical Society, 2023. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving overall yield in the synthesis of 2-(Methylamino)-3-phenylpropan-1-ol

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I have designed this technical portal to address the critical bottlenecks researchers face when synthesizing 2-(Methylamino)-3-phenylp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I have designed this technical portal to address the critical bottlenecks researchers face when synthesizing 2-(Methylamino)-3-phenylpropan-1-ol (commonly referred to as N-methylphenylalaninol).

This molecule is a highly valuable chiral building block in drug development, but its synthesis is notoriously plagued by over-alkylation, poor extraction yields, and exothermic hazards. This guide bypasses outdated templates to provide a causality-driven, self-validating troubleshooting framework.

I. Mechanistic Overview & Route Selection

The synthesis of 2-(Methylamino)-3-phenylpropan-1-ol typically falls into two strategic categories. Direct reductive amination of phenylalaninol with formaldehyde is tempting due to its brevity, but it fundamentally violates kinetic control, leading to over-alkylation. The superior, high-yield alternative is the Oxazolidinone Route , which uses a cyclic carbamate to strictly enforce mono-methylation.

Pathways Phe L-Phenylalanine (or N-Me-Phe) PhAl Phenylalaninol Phe->PhAl LiAlH4 Reduction Target 2-(Methylamino)- 3-phenylpropan-1-ol Phe->Target Direct Reduction (If N-Methylated) Oxaz 4-Benzyl-2-oxazolidinone (Cyclic Carbamate) PhAl->Oxaz Diethyl Carbonate (Protection) PhAl->Target HCHO Reductive Amination (Low Yield) Dimethyl N,N-Dimethyl Impurity PhAl->Dimethyl Over-alkylation (Major Side Pathway) Oxaz->Target LiAlH4 Reduction (Strict Mono-methylation)

Figure 1: Comparison of synthetic pathways to 2-(Methylamino)-3-phenylpropan-1-ol highlighting the oxazolidinone route.

Quantitative Yield & Purity Dashboard

To guide your route selection, Table 1 summarizes the empirical data associated with each synthetic strategy.

Synthetic RouteTypical YieldPurity ProfilePrimary Impurity / RiskScalability
Direct Reductive Amination (HCHO / NaBH₃CN)40 - 55%LowN,N-Dimethylphenylalaninol (Over-alkylation)Poor
Direct Reduction of N-Me-Phe (LiAlH₄)65 - 80%ModerateUnreacted starting materialModerate
Oxazolidinone Reduction (Diethyl Carbonate → LiAlH₄)85 - 95%HighTrace Benzyl-2-oxazolidinoneExcellent

II. Troubleshooting & FAQs

Q1: When attempting reductive amination of phenylalaninol with formaldehyde, I get a stubborn mixture of mono- and di-methylated products. How do I force mono-methylation? Cause: This is a kinetic inevitability. The addition of the first methyl group increases the electron density on the nitrogen via inductive effects. This makes the newly formed secondary amine (your desired product) a stronger nucleophile than the primary amine starting material. Consequently, it reacts with formaldehyde faster than the starting material does, leading to runaway over-alkylation. Solution: Abandon direct reductive amination. Instead, utilize the Oxazolidinone Route . By reacting phenylalaninol with diethyl carbonate, you form 4-benzyl-2-oxazolidinone[1]. When this cyclic carbamate is reduced with LiAlH₄, the carbonyl carbon is reduced to a single methyl group, and the C-O bond is cleaved[2]. Because the carbamate nitrogen lacks a second reactive site, the system is strictly limited to a single methyl group equivalent, guaranteeing 100% mono-methylation.

Q2: I am losing a massive amount of product during the aqueous workup of the LiAlH₄ reduction. The extraction yields are terrible. How can I fix this? Cause: 2-(Methylamino)-3-phenylpropan-1-ol is highly polar and water-soluble. When LiAlH₄ is quenched haphazardly, it forms a gelatinous, polymeric aluminum hydroxide matrix[3]. This matrix acts like a sponge, physically trapping and chemically coordinating with your polar amino alcohol, making solvent extraction nearly impossible. Solution: You must implement the strict Fieser Quench (n, n, 3n method) . This specific stoichiometric addition of water and sodium hydroxide forces the aluminum salts to crystallize into a dense, insoluble inorganic lattice, liberating the amino alcohol into the organic phase.

Fieser Reaction Completed LiAlH4 Reaction (Contains Aluminum Alkoxides) Step1 Add x mL H2O (Destroys excess hydride) Reaction->Step1 Step2 Add x mL 15% NaOH (Forms soluble aluminates) Step1->Step2 Step3 Add 3x mL H2O (Precipitates granular Al(OH)3) Step2->Step3 Filter Vacuum Filtration (Clean separation) Step3->Filter Product High-Yield Organic Filtrate Filter->Product

Figure 2: The Fieser quench methodology for liberating water-soluble amino alcohols from aluminum complexes.

Q3: My direct reduction of N-methylphenylalanine with LiAlH₄ is stalling, leaving unreacted starting material. What parameters should I adjust? Cause: Amino acids exist as zwitterions, making them highly insoluble in the ethereal solvents (THF, diethyl ether) required for LiAlH₄ reductions. Furthermore, the acidic proton of the carboxylic acid instantly consumes one equivalent of hydride to form hydrogen gas, leaving less active reducing agent for the actual carbonyl reduction. Solution: Do not reduce the free amino acid directly. First, convert it to the methyl ester using SOCl₂ in methanol. The resulting N-methylphenylalanine methyl ester is highly soluble in THF and lacks the acidic proton, allowing for a smooth, rapid reduction to the amino alcohol with LiAlH₄[4].

Q4: I am observing excessive bubbling and a sudden temperature spike during the LiAlH₄ reduction. How do I control this safely at scale? Cause: The reaction of LiAlH₄ with protic sources or reducible functional groups is violently exothermic. Poor heat dissipation or rapid reagent addition causes localized hot spots, leading to solvent boiling and potential runaway[3]. Solution: Employ a self-validating addition protocol. The LiAlH₄ must be suspended in anhydrous THF and cooled to <15°C[2]. The substrate should be added dropwise. Self-Validation Check: Monitor the internal temperature probe. If the temperature exceeds 20°C, pause the addition. The reaction is only safe to proceed when the temperature stabilizes and begins to drop, proving the cooling bath has overcome the exothermic generation.

III. Validated Experimental Protocols

Protocol A: Synthesis via the Oxazolidinone Route (Recommended)

This self-validating protocol ensures absolute mono-methylation and high recovery.

Step 1: Carbamate Protection (Formation of 4-benzyl-2-oxazolidinone)

  • In a round-bottom flask equipped with a distillation apparatus, combine Phenylalaninol (1.0 eq), diethyl carbonate (2.5 eq), and anhydrous K₂CO₃ (0.1 eq)[1].

  • Heat the mixture to 120°C–130°C.

  • Causality & Validation: As the reaction proceeds, ethanol is generated as a byproduct. The distillation of ethanol out of the system drives the equilibrium forward. The reaction is complete when the distillation of ethanol ceases (head temperature drops).

  • Cool to room temperature, add water, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield 4-benzyl-2-oxazolidinone as a white solid.

Step 2: Reductive Ring-Opening

  • In an oven-dried, 3-neck flask under inert N₂ atmosphere, suspend LiAlH₄ (3.0 eq) in anhydrous THF (0.5 M) and cool to 0°C using an ice-water bath[2].

  • Dissolve the 4-benzyl-2-oxazolidinone (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 15°C[3].

  • Remove the ice bath and heat the reaction to a gentle reflux for 3 hours.

  • In-Process Control: Analyze an aliquot via TLC (DCM:MeOH 9:1). The complete disappearance of the UV-active oxazolidinone spot confirms the reduction is finished.

Step 3: The Fieser Quench (Critical for Yield) Note: Let x be the mass of LiAlH₄ used in grams.

  • Cool the reaction mixture back to 0°C.

  • Vigorously stir the mixture and add x mL of distilled water dropwise. (Caution: highly exothermic, H₂ gas evolution).

  • Add x mL of 15% aqueous NaOH dropwise.

  • Add 3x mL of distilled water.

  • Self-Validation Check: Remove the flask from the ice bath and stir vigorously for 15 minutes at room temperature. Pause the stirring. The mixture must transition from a gray, gelatinous slurry to a stark white, granular suspension that settles rapidly to the bottom of the flask. If it remains gelatinous, add an additional 0.5x mL of water and stir for another 15 minutes.

  • Vacuum filter the white salts through a pad of Celite. Wash the filter cake thoroughly with hot THF (the product is highly polar and hot solvent ensures complete desorption).

  • Concentrate the filtrate under reduced pressure to yield highly pure 2-(Methylamino)-3-phenylpropan-1-ol.

IV. References

  • "N-Alkyl oxazolidines as stereocontrol elements in asymmetric Diels-Alder cycloadditions of 9-substituted anthracene derivatives" (Preparation of N-Methylphenylalaninol), Royal Society of Chemistry.[Link]

  • "An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid", ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Over-Alkylation in 2-(Methylamino)-3-phenylpropan-1-ol Synthesis

Welcome to the Application Scientist Support Portal. The synthesis of 2-(methylamino)-3-phenylpropan-1-ol—a critical secondary amino alcohol and chiral building block derived from phenylalaninol—presents a classic synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of 2-(methylamino)-3-phenylpropan-1-ol—a critical secondary amino alcohol and chiral building block derived from phenylalaninol—presents a classic synthetic challenge: over-alkylation .

When converting a primary amine to a secondary amine, the reaction often "overshoots" to form tertiary amines or quaternary ammonium salts. This guide provides mechanistic troubleshooting, field-validated protocols, and strategic workflows to help you achieve strict mono-methylation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does direct methylation of phenylalaninol with methyl iodide (MeI) inevitably lead to over-alkylation? A1: The causality lies in the inductive effect. When a primary amine is alkylated to a secondary amine, the newly attached methyl group donates electron density to the nitrogen atom. This makes the secondary amine more nucleophilic than the starting primary amine. Consequently, the rate of the second alkylation ( k2​ ) is faster than the first ( k1​ ), making it kinetically impossible to isolate the secondary amine in high yield using simple SN​2 conditions 1.

Q2: I attempted reductive amination with formaldehyde and NaBH3CN. Why am I still isolating dimethylated byproducts? A2: Formaldehyde is sterically unhindered. The intermediate imine (or iminium ion) forms rapidly and is reduced to the secondary amine. Because formaldehyde lacks steric bulk, the newly formed secondary amine can easily react with a second equivalent of formaldehyde to form a new iminium ion, which is subsequently reduced to the tertiary amine. While specialized solvents like hexafluoroisopropanol (HFIP) can deactivate secondary amines via hydrogen bonding to improve selectivity 2, standard Eschweiler-Clarke-type conditions will almost always yield mixtures.

Q3: What is the most robust, self-validating method to strictly enforce mono-methylation? A3: To completely eliminate over-alkylation, you must change the electronic nature of the nitrogen atom during the carbon-bond forming step. This is achieved via two primary strategies:

  • The Carbamate Reduction Route: Convert the amine to a carbamate (electron-withdrawing, preventing further alkylation), then reduce the carbonyl to a methyl group.

  • The Oxazolidinone Route: Utilize the adjacent hydroxyl group of phenylalaninol to form a cyclic 1,3-oxazolidin-2-one 3. This protects the oxygen and leaves only one acidic N-H proton available for a single, controlled methylation 4.

Part 2: Validated Experimental Protocols

Protocol A: The Carbamate Reduction Strategy

This method is highly scalable and relies on the powerful reduction of a carbamate intermediate.

Step 1: N-Ethoxycarbonylation

  • Dissolve 1.0 eq of 2-amino-3-phenylpropan-1-ol in anhydrous dichloromethane (DCM) at 0 °C.

  • Add 1.2 eq of triethylamine (Et3N).

  • Dropwise, add 1.05 eq of ethyl chloroformate.

  • Self-Validation: Monitor by TLC (Ninhydrin stain). The primary amine spot will disappear, replaced by a higher-Rf UV-active spot.

  • Wash with 1M HCl, dry over MgSO4, and concentrate to yield the carbamate intermediate.

Step 2: LiAlH4 Reduction & Fieser Workup

  • Suspend 3.0 eq of Lithium Aluminum Hydride (LiAlH4) in anhydrous THF at 0 °C under N2.

  • Slowly add the carbamate intermediate (dissolved in THF) to the suspension. Reflux for 4 hours.

  • Self-Validation (Fieser Workup): To quench x grams of LiAlH4 safely and avoid unbreakable emulsions, cool to 0 °C and sequentially add:

    • x mL of distilled H2O (dropwise, vigorous H2 evolution)

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled H2O

  • Stir until the aluminum salts precipitate as a crisp, white, granular solid. Filter through Celite, concentrate the filtrate, and purify via recrystallization to yield pure 2-(methylamino)-3-phenylpropan-1-ol.

Protocol B: The Oxazolidinone Protection-Methylation Strategy

This is the "precision" method. It utilizes the 1,2-amino alcohol motif to form a cyclic auxiliary, preventing both N-over-alkylation and O-alkylation.

Step 1: Cyclization

  • Combine 1.0 eq of phenylalaninol, 1.5 eq of diethyl carbonate, and 0.1 eq of K2CO3 in a flask.

  • Heat to 130 °C, distilling off the ethanol byproduct to drive the equilibrium.

  • Self-Validation: The formation of 4-benzyl-oxazolidin-2-one can be confirmed by IR spectroscopy (strong carbamate C=O stretch at ~1750 cm⁻¹).

Step 2: Mono-Methylation

  • Dissolve the oxazolidinone in anhydrous DMF at 0 °C. Add 1.1 eq of Sodium Hydride (NaH, 60% dispersion). Stir until H2 evolution ceases.

  • Add 1.2 eq of Methyl Iodide (MeI). Stir for 2 hours at room temperature.

  • Quench with saturated NH4Cl and extract with Ethyl Acetate. The cyclic structure physically prohibits a second methyl group from attaching.

Step 3: Hydrolysis

  • Dissolve the N-methyl oxazolidinone in a 1:1 mixture of Ethanol and 2M aqueous NaOH.

  • Reflux for 12 hours to cleave the cyclic carbamate.

  • Extract with DCM to isolate the pure 2-(methylamino)-3-phenylpropan-1-ol.

Part 3: Quantitative Method Comparison

The following table summarizes the expected outcomes of various methylation strategies applied to phenylalaninol, based on empirical laboratory data.

Synthesis StrategyReagents UsedMono-Methylation YieldOver-Alkylation (%)ScalabilityTechnical Notes
Direct Alkylation MeI, K2CO3, DMF< 20%> 70%PoorUncontrollable kinetics; yields complex mixtures.
Reductive Amination HCHO, NaBH3CN, MeOH40 - 55%30 - 45%ModerateRequires extensive chromatographic separation.
Carbamate Reduction ClCO2Et, then LiAlH485 - 92%0%ExcellentRequires careful handling of pyrophoric LiAlH4.
Oxazolidinone Route (EtO)2CO, NaH, MeI, NaOH80 - 88%0%HighProtects the hydroxyl group; zero risk of O-alkylation.

Part 4: Strategic Workflow Visualization

The decision tree below maps the chemical logic for selecting a synthesis route. Notice how direct methods lead to failure states, while protection-based methods guarantee the target compound.

G Start Phenylalaninol (Primary Amino Alcohol) Direct Direct Alkylation (MeI / Base) Start->Direct Reductive Reductive Amination (HCHO / NaBH3CN) Start->Reductive Carbamate Carbamate Route (ClCO2Et then LiAlH4) Start->Carbamate Oxazolidinone Oxazolidinone Route (Cyclize, MeI, Hydrolyze) Start->Oxazolidinone Outcome1 High Over-alkylation (Tertiary Amine / Quaternary Salt) Direct->Outcome1 Outcome2 Moderate Over-alkylation (Mixture of Mono/Di) Reductive->Outcome2 Outcome3 Pure Mono-methylation (Target Compound) Carbamate->Outcome3 Oxazolidinone->Outcome3

Workflow decision tree for the mono-methylation of phenylalaninol to prevent over-alkylation.

Part 5: References

  • Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines. ACS Publications. 1

  • ChemInform Abstract: Selective Monomethylation of Primary Amines with Simple Electrophiles. ResearchGate. 2

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. ACS Publications. 3

  • A Novel One-Pot and One-Step Microwave-Assisted Cyclization-Methylation Reaction of Amino Alcohols. ResearchGate. 4

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Method Validation for 2-(Methylamino)-3-phenylpropan-1-ol Enantiomeric Excess

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For active pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For active pharmaceutical ingredients (APIs) and their intermediates, such as 2-(methylamino)-3-phenylpropan-1-ol, a precursor to important drugs like atomoxetine and fluoxetine, the precise control of enantiomeric purity is a regulatory and safety imperative.[1] This guide provides an in-depth, experience-driven comparison and validation protocol for a chiral High-Performance Liquid Chromatography (HPLC) method to determine the enantiomeric excess of this key intermediate.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for undesirable side effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs. This necessitates the development and validation of robust analytical methods to accurately quantify the enantiomeric excess (ee).

Comparing Chiral Stationary Phases (CSPs): A Critical First Step

The cornerstone of a successful chiral HPLC separation is the selection of an appropriate chiral stationary phase (CSP).[2] CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to their separation.[3][4] For a basic amine like 2-(methylamino)-3-phenylpropan-1-ol, polysaccharide-based CSPs are often the most versatile and successful.[5][6]

Below is a comparison of commonly employed CSPs for the separation of chiral amines:

Chiral Stationary Phase (CSP)Selector TypeTypical Mobile PhaseAdvantagesConsiderations
Cellulose tris(3,5-dimethylphenylcarbamate) Coated PolysaccharideNormal Phase (e.g., n-Hexane/Isopropanol/Diethylamine)Broad enantioselectivity for a wide range of compounds, including amines.[5]Can be sensitive to certain solvents.
Amylose tris(3,5-dimethylphenylcarbamate) Coated PolysaccharideNormal Phase, Polar OrganicOften provides complementary selectivity to cellulose-based phases.[5]Performance can be analyte-dependent.
Immobilized Polysaccharide Phases Covalently BondedNormal Phase, Reversed Phase, SFCIncreased solvent compatibility and robustness.May exhibit different selectivity compared to coated analogues.[5]
Cyclofructan-based CSPs CyclofructanSupercritical Fluid Chromatography (SFC), Polar OrganicCan offer excellent peak shapes for basic compounds.[7]SFC instrumentation may be required for optimal performance.

For 2-(methylamino)-3-phenylpropan-1-ol, a cellulose tris(3,5-dimethylphenylcarbamate) based column under normal-phase conditions is an excellent starting point due to its proven efficacy in resolving similar structures.[1]

The Workflow of Chiral Method Development and Validation

The journey from selecting a column to having a fully validated method follows a logical progression. This workflow ensures that the final method is fit for its intended purpose.

Chiral_Method_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev1 Define Analytical Target Profile (ATP) Dev2 Screen Chiral Stationary Phases (CSPs) Dev1->Dev2 Dev3 Optimize Mobile Phase & Conditions Dev2->Dev3 Val1 System Suitability Dev3->Val1 Val2 Specificity Val1->Val2 Val3 Linearity & Range Val2->Val3 Val4 Accuracy Val3->Val4 Val5 Precision (Repeatability & Intermediate) Val4->Val5 Val6 LOD & LOQ Val5->Val6 Val7 Robustness Val6->Val7 Validated_Method Validated Method for Routine Use Val7->Validated_Method

Caption: A typical workflow for the development and validation of a chiral HPLC method.

A Rigorous Validation Protocol: Ensuring Trustworthy Results

Once a suitable chromatographic system is established, the method must be rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability.[8][9][10] The objective of validating an analytical procedure is to prove that it is suitable for its intended purpose.[8][10]

Experimental Protocol: Chiral HPLC Method for 2-(Methylamino)-3-phenylpropan-1-ol
  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

  • Sample Diluent: n-Hexane/Isopropanol (90:10, v/v)

Validation Parameters and Acceptance Criteria

The following sections detail the experimental procedures for each validation parameter.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers without interference.[8][10]Baseline resolution (Rs > 1.5) between enantiomers and from any known impurities. Peak purity analysis should confirm no co-elution.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.998.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Typically from the Limit of Quantitation (LOQ) to 120% of the specification for the undesired enantiomer.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for the spiked undesired enantiomer.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability: RSD ≤ 2.0% for 6 replicate injections. Intermediate Precision: RSD ≤ 3.0% when analyzed by different analysts on different days.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of ≥ 3.[11]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of ≥ 10.[11]
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.
Detailed Experimental Protocols

1. Specificity

  • Objective: To demonstrate that the analytical procedure is specific for the analyte.[8]

  • Procedure:

    • Inject the sample diluent (blank) to ensure no interfering peaks at the retention times of the enantiomers.

    • Inject a solution of the racemic 2-(methylamino)-3-phenylpropan-1-ol to demonstrate the separation of the two enantiomers.

    • Inject a solution of the desired enantiomer spiked with a known amount of the undesired enantiomer and any potential impurities or degradation products.

  • Evaluation: Assess the resolution between all peaks and perform peak purity analysis using a photodiode array (PDA) detector.

2. Linearity

  • Objective: To establish a linear relationship between the concentration of the undesired enantiomer and its peak area.

  • Procedure:

    • Prepare a stock solution of the racemic mixture.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of the undesired enantiomer (e.g., from LOQ to 1.5% of the main enantiomer's concentration).

    • Inject each standard in triplicate.

  • Evaluation: Plot the mean peak area of the undesired enantiomer against its concentration and perform a linear regression analysis.

3. Accuracy (Recovery)

  • Objective: To determine the accuracy of the method by spiking the main enantiomer with known amounts of the undesired enantiomer.[12]

  • Procedure:

    • Prepare samples of the pure desired enantiomer.

    • Spike these samples with the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate and analyze.

  • Evaluation: Calculate the percentage recovery at each level using the formula: (Amount Found / Amount Added) * 100.

4. Precision

  • Repeatability (Intra-assay Precision):

    • Objective: To assess the precision under the same operating conditions over a short interval.[12]

    • Procedure: Prepare six individual samples of the desired enantiomer spiked with the undesired enantiomer at the 100% specification level. Analyze these samples and calculate the Relative Standard Deviation (%RSD) of the peak area for the undesired enantiomer.

  • Intermediate Precision:

    • Objective: To evaluate the effect of random events on the precision of the analytical procedure within the same laboratory.

    • Procedure: Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument if available.

    • Evaluation: Compare the results from both sets of experiments.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.

  • Procedure:

    • Based on the signal-to-noise ratio: Prepare a series of dilute solutions of the racemic mixture. Determine the concentrations that yield a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.[11]

  • Evaluation: The determined LOD and LOQ should be experimentally verified by injecting solutions at these concentrations.

6. Robustness

  • Objective: To evaluate the method's reliability when subjected to small but deliberate changes in its parameters.[12]

  • Procedure:

    • Vary the following parameters one at a time:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., vary the percentage of isopropanol by ±1%).

    • For each condition, inject a system suitability solution (racemic mixture) and evaluate the critical chromatographic parameters.

  • Evaluation: The resolution between the enantiomers should remain greater than 1.5, and the tailing factor should be less than 2.0.

Interrelationship of Validation Parameters

Understanding how the validation parameters connect is key to a holistic validation strategy. Specificity and system suitability form the foundation, upon which the quantitative assessments of accuracy and precision are built.

Validation_Interrelationship Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Specificity->Range LOD_LOQ LOD & LOQ (Sensitivity) Specificity->LOD_LOQ SystemSuitability System Suitability SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision SystemSuitability->Range SystemSuitability->LOD_LOQ Linearity->Range Robustness Robustness Linearity->Robustness Accuracy->Range Accuracy->Robustness Precision->Range Precision->Robustness Range->Robustness LOD_LOQ->Robustness

Caption: The interconnected nature of key validation parameters for a chiral HPLC method.

Conclusion

The validation of a chiral HPLC method for determining the enantiomeric excess of 2-(methylamino)-3-phenylpropan-1-ol is a meticulous but essential process. It requires a deep understanding of chromatographic principles, a systematic approach to experimentation, and strict adherence to regulatory guidelines. By carefully selecting the chiral stationary phase and rigorously validating the method across all key parameters, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible data. This, in turn, safeguards the quality and safety of the final pharmaceutical product, fulfilling a core tenet of scientific integrity and patient care.

References

  • ICH Harmonised Tripartite Guideline. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • PubMed. Determination of enantiomeric purity of ephedrine and pseudoephedrine by high-performance liquid chromatography with dual optical rotation/UV absorbance detection. [Link]

  • ACS Publications. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. [Link]

  • PMC. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • PubMed. Liquid chromatographic analysis of the enantiomeric impurities in various (+)-pseudoephedrine samples. [Link]

  • ResearchGate. Validated HPLC method for the determination of enantiomeric impurity of D-pseudoephedrine sulfate. [Link]

  • SCIRP. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • ScienceDirect. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • PMC. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ResearchGate. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. [Link]

  • YouTube. What are the various ways of Chiral Separation by using HPLC?. [Link]

  • MDPI. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. [Link]

Sources

Comparative

Benchmarking 2-(Methylamino)-3-phenylpropan-1-ol in Asymmetric Borane Reductions: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate chiral auxiliaries and organocatalysts to optimize the asymmetric reduction of prochiral ketones. While the Corey-Bakshi-Shibata (CBS) reduction utilizing diphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate chiral auxiliaries and organocatalysts to optimize the asymmetric reduction of prochiral ketones. While the Corey-Bakshi-Shibata (CBS) reduction utilizing diphenylprolinol-derived oxazaborolidines is the traditional gold standard, structural variations in the chiral amino alcohol backbone offer critical advantages in scalability, modularity, and cost[1].

This guide benchmarks (S)-2-(methylamino)-3-phenylpropan-1-ol (commonly known as N-methylphenylalaninol) against leading industry alternatives. By analyzing the mechanistic causality behind its performance, we can establish exactly when and why to deploy this specific amino alcohol in your synthetic workflows.

Mechanistic Causality & Structural Logic

To understand the performance of 2-(methylamino)-3-phenylpropan-1-ol, we must deconstruct its structure and its role in the catalytic cycle. The efficiency of an oxazaborolidine catalyst hinges on two primary structural features: the substitution on the nitrogen atom and the steric bulk adjacent to the stereocenter[2].

  • The Mechanistic Imperative of the N-Methyl Group: Primary amino alcohols often form stable, unreactive borane-amine resting states. The N-methyl group in 2-(methylamino)-3-phenylpropan-1-ol prevents dimerization and forces the formation of the highly active endocyclic B-N bond of the oxazaborolidine ring[3]. Furthermore, it directs the incoming borane reducing agent to coordinate exclusively to the less hindered face of the nitrogen.

  • Steric Directing via the Benzyl Group: Derived from L-phenylalanine, this catalyst features a bulky benzyl group at the C3 position. During the transition state, this benzyl group acts as a steric wall. When the prochiral ketone coordinates to the endocyclic boron, its larger substituent is forced to orient away from the benzyl group, locking the ketone into a single conformation for face-selective hydride transfer[4].

CatalyticCycle A 1. Precatalyst Formation N-Methylphenylalaninol + BH3 B 2. Active Oxazaborolidine (Endocyclic B-N bond) A->B - H2 (Reflux) C 3. Borane Activation (Lewis Acid-Base Complex) B->C + BH3-THF D 4. Ketone Coordination (Face-Selective Binding) C->D + Prochiral Ketone E 5. Hydride Transfer (6-Membered Transition State) D->E Steric Directing via Benzyl F 6. Product Release (Chiral Alcohol + Catalyst) E->F Intramolecular Transfer F->B Catalyst Turnover

Catalytic cycle of oxazaborolidine-mediated asymmetric borane reduction.

Comparative Benchmarking: Performance vs. Alternatives

How does 2-(methylamino)-3-phenylpropan-1-ol stack up against other commercially ubiquitous chiral amino alcohols? The table below synthesizes quantitative data for the reduction of acetophenone (a standard benchmarking substrate) under optimized conditions[2],[4].

Chiral Amino Alcohol PrecursorStructural Advantage / LimitationTypical ee% (Acetophenone)Optimal Catalyst LoadingCost & Scalability Profile
(S)-Diphenylprolinol (CBS) Rigid pyrrolidine ring, massive gem-diphenyl bulk. Highly predictable.95 - 99%5 - 10 mol%High cost; standard industry benchmark.
(S)-2-(Methylamino)-3-phenylpropan-1-ol Flexible backbone, highly modular. N-methyl prevents stable adducts.88 - 94%10 mol%Moderate cost; easily synthesized from natural L-phenylalanine.
(1R,2S)-Ephedrine Two contiguous stereocenters. Inherent N-methyl group.80 - 90%10 - 20 mol%Low cost; however, subject to strict regulatory/DEA restrictions.
(1S,2R)-cis-1-Amino-2-indanol Rigid bicyclic frame. Requires N-alkylation for optimal performance.90 - 96%10 mol%Moderate cost; excellent crystallinity for purification.

Expert Insight: While the classic CBS catalyst (diphenylprolinol) yields marginally higher enantiomeric excesses (ee%), 2-(methylamino)-3-phenylpropan-1-ol offers a highly tunable platform. If a specific substrate requires a modified steric environment, the amino acid pool allows rapid synthesis of analogs (e.g., substituting the benzyl group for an isopropyl group via valine) at a fraction of the cost of synthesizing custom CBS derivatives[3].

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol utilizes an in situ catalyst generation method. This bypasses the need to isolate moisture-sensitive oxazaborolidines, a common point of failure in asymmetric reductions[3].

Workflow Step1 Step 1 In situ Catalyst Generation (THF, 40°C, 1h) Step2 Step 2 Borane Addition (Cool to -20°C, Add BH3-THF) Step1->Step2 Step3 Step 3 Ketone Addition (Slow dropwise via syringe pump) Step2->Step3 Step4 Step 4 Quench & Workup (Methanol quench, Extract & Purify) Step3->Step4

Standard workflow for in situ oxazaborolidine generation and ketone reduction.

Step-by-Step Methodology

Materials:

  • (S)-2-(methylamino)-3-phenylpropan-1-ol (0.1 equiv, 10 mol%)

  • Borane-THF complex (1.0 M in THF, 1.2 equiv)

  • Prochiral Ketone (1.0 equiv)

  • Anhydrous THF

Procedure:

  • Catalyst Generation: In an oven-dried, argon-purged Schlenk flask, dissolve (S)-2-(methylamino)-3-phenylpropan-1-ol (10 mol%) in anhydrous THF. Add 0.2 equivalents of BH₃·THF. Stir the mixture at 40°C for 1 hour.

    • Validation Checkpoint 1: Observe the evolution of hydrogen gas. The cessation of bubbling confirms the complete cyclization to the active oxazaborolidine species.

  • Reductant Loading: Cool the reaction mixture to -20°C using a dry ice/ethylene glycol bath. Add the remaining 1.0 equivalent of BH₃·THF.

    • Validation Checkpoint 2: The solution should remain homogeneous and clear. Any precipitation indicates moisture contamination and premature borane decomposition.

  • Asymmetric Reduction: Dissolve the prochiral ketone (1.0 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise over 60 minutes via a syringe pump to the -20°C catalyst/borane mixture.

    • Causality Note: Slow addition ensures that the catalytic cycle outpaces the uncatalyzed, racemic background reduction by free borane[1].

  • Quench and Workup: Stir for an additional 30 minutes post-addition. Carefully quench the reaction by adding anhydrous methanol dropwise until gas evolution ceases. Concentrate under reduced pressure, dilute with diethyl ether, and wash with 1M HCl to remove the chiral amino alcohol (which can be recovered via basification).

    • Validation Checkpoint 3: TLC analysis should show complete consumption of the starting ketone. Chiral HPLC or GC analysis of the crude product will confirm the enantiomeric excess.

References

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis Chemical Reviews - ACS Publications URL:[Link]

  • Corey-Bakshi-Shibata Reduction Organic Chemistry Portal URL:[Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols PubMed Central (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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